Braco-19 - 351351-75-2

Braco-19

Catalog Number: EVT-263740
CAS Number: 351351-75-2
Molecular Formula: C35H43N7O2
Molecular Weight: 593.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Braco-19 is a synthetic, small-molecule G-quadruplex stabilizing ligand that exhibits high affinity and selectivity for G-quadruplex DNA structures over duplex DNA. [] It is a trisubstituted acridine derivative, specifically N,N'-(9-{[4-(dimethylamino)phenyl]amino}acridine-3,6-diyl)bis(3-pyrrolidin-1-ylpropanamide). [] Braco-19 has emerged as a valuable tool in scientific research for investigating the biological roles of G-quadruplexes and exploring their potential as therapeutic targets for various diseases, particularly cancer. [, , , , , , , , , , , , ]

Future Directions
  • Development of more potent and selective G-quadruplex ligands: Structure-activity relationship studies are crucial for optimizing the pharmacological properties of Braco-19 analogs to enhance their potency, selectivity, and pharmacokinetic profiles. [, ]
  • Identification of novel G-quadruplex targets: Genome-wide analyses and functional studies can reveal new G-quadruplex targets in various diseases, expanding the therapeutic potential of G-quadruplex ligands. [, , ]
  • Understanding the mechanisms of G-quadruplex-mediated gene regulation: Investigating how Braco-19 binding to G-quadruplexes in gene promoters influences the recruitment of transcription factors and the assembly of transcriptional machinery. [, , , , , , ]
  • Exploring the interplay between G-quadruplexes and other DNA structures: Investigating how G-quadruplexes interact with other DNA structures, such as i-motifs and hairpins, and how these interactions contribute to gene regulation and other cellular processes. [, ]
  • Developing novel therapeutic strategies that combine G-quadruplex ligands with other agents: Combining Braco-19 or its analogs with conventional chemotherapeutics, targeted therapies, or immunotherapies may enhance their efficacy and overcome drug resistance in cancer treatment. [, , , ]
Source and Classification

Braco-19 was developed as part of a series of compounds aimed at targeting telomerase, an enzyme often upregulated in cancer cells. The compound's classification falls under the category of telomerase inhibitors and G-quadruplex stabilizers. Its primary mechanism involves binding to G-quadruplex structures formed by telomeric DNA, thereby preventing the enzyme from elongating telomeres and promoting tumor growth .

Synthesis Analysis

The synthesis of Braco-19 involves several key steps that leverage established synthetic routes for acridine derivatives.

  1. Starting Materials: The synthesis typically begins with commercially available acridine derivatives.
  2. Substitution Reactions: The introduction of functional groups at the 3, 6, and 9 positions of the acridine core is achieved through electrophilic substitution reactions. The specific conditions (such as temperature and solvent) can vary depending on the desired yield and purity.
  3. Purification: Post-synthesis, the compound is purified using techniques like recrystallization or chromatography to isolate Braco-19 from unreacted materials and by-products.

The synthesis process has been optimized to ensure high yields while maintaining the compound's potency against telomerase .

Molecular Structure Analysis

Braco-19 features a tricyclic acridine structure that allows for effective intercalation into DNA structures. Key structural details include:

  • Molecular Formula: C₁₄H₁₁N₃
  • Molecular Weight: Approximately 223.26 g/mol
  • Functional Groups: The presence of nitrogen atoms in the acridine ring system contributes to its ability to form hydrogen bonds with DNA.

The compound's ability to stabilize G-quadruplex structures is attributed to its planar aromatic system, which facilitates π-stacking interactions with nucleobases .

Chemical Reactions Analysis

Braco-19 primarily engages in non-covalent interactions with nucleic acids, specifically targeting G-quadruplex formations. Key reactions include:

  1. Binding to G-Quadruplexes: Braco-19 binds to G-quadruplex DNA through π-stacking and hydrogen bonding, stabilizing these structures.
  2. Inhibition of Telomerase Activity: By binding to the telomeric G-quadruplexes, Braco-19 inhibits the catalytic activity of human telomerase reverse transcriptase (hTERT), leading to reduced telomere elongation.
  3. Induction of Cellular Senescence: Prolonged exposure to Braco-19 results in cellular senescence characterized by increased expression of senescence-associated markers .
Mechanism of Action

The mechanism by which Braco-19 exerts its anticancer effects involves several steps:

  1. G-Quadruplex Stabilization: Upon binding to G-quadruplex DNA, Braco-19 stabilizes these structures, preventing their resolution during replication.
  2. Telomerase Displacement: The stabilization of G-quadruplexes leads to the displacement of hTERT from telomeres, inhibiting its function.
  3. Telomere Shortening and Senescence: As a result of inhibited telomerase activity, telomeres progressively shorten, triggering cellular senescence or apoptosis in cancer cells .

This multi-faceted mechanism highlights Braco-19's potential as a therapeutic agent against tumors characterized by high telomerase activity.

Physical and Chemical Properties Analysis

Braco-19 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Spectroscopic Properties: UV-visible spectroscopy indicates characteristic absorption peaks due to its aromatic structure.

These properties are crucial for formulating Braco-19 into viable therapeutic agents .

Applications

Braco-19's primary applications lie within the realm of cancer therapeutics:

  1. Anticancer Therapy: Due to its ability to inhibit telomerase activity and induce senescence in tumor cells, Braco-19 is being explored as a treatment for various cancers, including glioblastoma and cervical carcinoma.
  2. Research Tool: It serves as a valuable tool in molecular biology for studying telomere dynamics and G-quadruplex biology.
  3. Drug Development: Ongoing research aims to develop analogs of Braco-19 with improved efficacy and selectivity against cancer cells while minimizing cytotoxicity towards normal cells .

Properties

CAS Number

351351-75-2

Product Name

Braco-19

IUPAC Name

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide

Molecular Formula

C35H43N7O2

Molecular Weight

593.8 g/mol

InChI

InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39)

InChI Key

RKPYSYRMIXRZJT-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6

Solubility

Soluble in DMSO

Synonyms

9-(4-(N,N-dimethylamino)phenylamino)-3,6-bis(3-pyrrolodinopropionamido) acridine
BRACO-19
BRACO19

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.